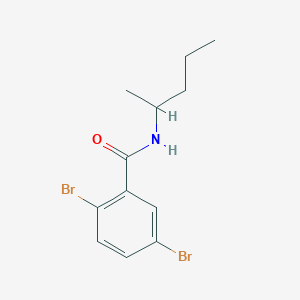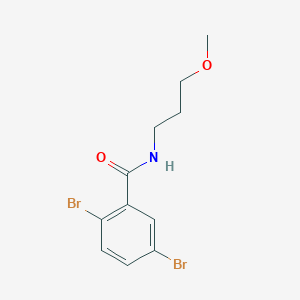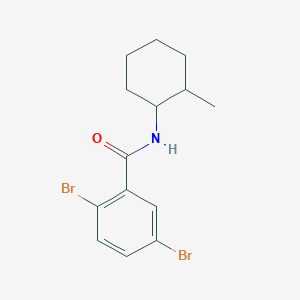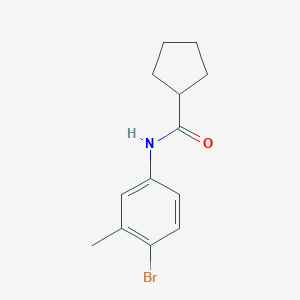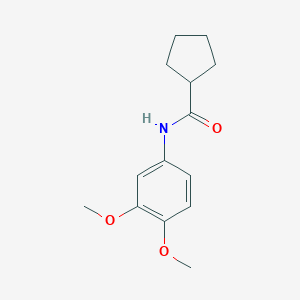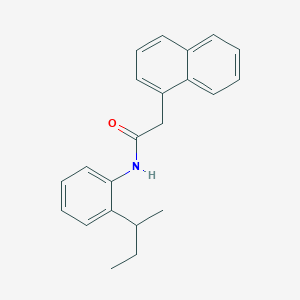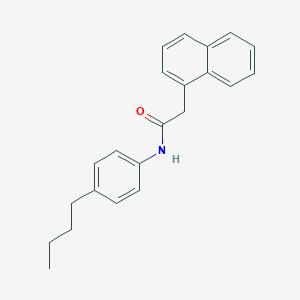![molecular formula C26H30O4S B290688 4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)
4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CB13, and it belongs to the class of cannabinoid receptor ligands. CB13 is a potent and selective agonist of the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes.
Mecanismo De Acción
CB13 exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to modulate the activity of immune cells, leading to anti-inflammatory and immunomodulatory effects. CB13 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, CB13 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
CB13 has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In immune cells, CB13 has been shown to modulate cytokine production and inhibit the activation of pro-inflammatory pathways. In the brain, CB13 has been shown to reduce oxidative stress and inflammation, leading to neuroprotective effects. In cancer cells, CB13 has been shown to induce apoptosis and inhibit cell proliferation, leading to anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB13 has several advantages for lab experiments, including its potency and selectivity for the CB2 receptor. This allows for precise modulation of immune cell activity and other physiological processes. However, CB13 also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on CB13, including further investigation of its potential therapeutic applications in various fields. In immunology, CB13 could be studied as a potential treatment for autoimmune diseases and inflammation. In neurology, CB13 could be investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, CB13 could be studied as a potential anticancer agent. In addition, further research could be conducted to optimize the synthesis and dosing of CB13 for use in therapeutic applications.
Métodos De Síntesis
The synthesis of CB13 involves several steps, starting with the reaction of 4-bromothiophenol with cyclohexyl chloroformate to form 4-(cyclohexylcarbonylthio)phenol. This intermediate is then reacted with 4-bromoanisole in the presence of a palladium catalyst to form 4-(4-bromophenoxy)phenylthiocarbamate. Finally, this compound is reacted with cyclohexanecarboxylic acid in the presence of a base to form CB13.
Aplicaciones Científicas De Investigación
CB13 has been studied for its potential applications in various fields, including immunology, neurology, and oncology. In immunology, CB13 has been shown to modulate the activity of immune cells and has been investigated as a potential therapeutic agent for autoimmune diseases and inflammation. In neurology, CB13 has been studied for its potential neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, CB13 has been shown to inhibit the growth of cancer cells and has been investigated as a potential anticancer agent.
Propiedades
Fórmula molecular |
C26H30O4S |
|---|---|
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
[4-[4-(cyclohexanecarbonyloxy)phenyl]sulfanylphenyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C26H30O4S/c27-25(19-7-3-1-4-8-19)29-21-11-15-23(16-12-21)31-24-17-13-22(14-18-24)30-26(28)20-9-5-2-6-10-20/h11-20H,1-10H2 |
Clave InChI |
GGMAUJDGFIWMSH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4CCCCC4 |
SMILES canónico |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)

